4-Ethyl-1,2-dimethylbenzene

Physical Chemistry Solvent Selection Distillation

In solvent-dependent processes, substituting with lower-boiling xylenes (bp 136-144°C) alters evaporation rates and compromises product consistency. 4-Ethyl-1,2-dimethylbenzene (bp 190°C) provides quantifiably intermediate volatility for coatings, inks, and rubber manufacturing where extended open-time is critical. • Boiling point 46-54°C above C8 xylenes, enabling slower, controlled evaporation • Distinct GC retention time supports use as a calibration standard in petrochemical analysis • ≥98% purity with batch-specific QC documentation (GC, NMR) available

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 934-80-5
Cat. No. B1219963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,2-dimethylbenzene
CAS934-80-5
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C)C
InChIInChI=1S/C10H14/c1-4-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
InChIKeySBUYFICWQNHBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,2-dimethylbenzene: Technical Baseline


4-Ethyl-1,2-dimethylbenzene (4-ethyl-o-xylene) is a C10 alkylbenzene derivative characterized by an ethyl group at position 4 and methyl groups at positions 1 and 2 on the benzene ring, with a molecular formula of C₁₀H₁₄ and molecular weight of 134.22 g/mol [1]. This compound is a colorless to light yellow liquid with a characteristic aromatic odor, exhibiting a density of 0.867–0.88 g/cm³, boiling point of approximately 190°C, and flash point of 38–61.5°C depending on measurement conditions . As a higher alkylbenzene, it finds application as an intermediate in organic synthesis, a solvent in industrial processes such as printing and rubber manufacturing, and an analytical standard in chromatography . Its structural features confer distinct physicochemical properties that differentiate it from simpler alkylbenzenes, making it a candidate for specific scientific and industrial applications where precise solvency, volatility, or reactivity profiles are required.

Why C8/C9 Alkylbenzenes Cannot Substitute


Generic substitution of 4-ethyl-1,2-dimethylbenzene with simpler alkylbenzenes such as o-xylene (C8), ethylbenzene (C8), or trimethylbenzenes (C9) is technically unjustified due to quantifiable differences in key physicochemical properties that directly impact performance in separation, solvency, and reactivity contexts. Specifically, 4-ethyl-1,2-dimethylbenzene exhibits a substantially higher boiling point (≈190°C) compared to o-xylene (144°C) and ethylbenzene (136°C), which alters evaporation rates and distillation behavior . Its calculated logP values (ranging from 2.87 to 4.33 depending on method) exceed those of C8 xylenes (≈3.14), indicating higher lipophilicity and altered partition behavior in biphasic systems [1]. Furthermore, its flash point (38–61.5°C) is notably higher than that of o-xylene (≈31°C), influencing handling safety and storage classifications . These measurable disparities render direct substitution non-equivalent in both laboratory and industrial settings, necessitating compound-specific evaluation and procurement.

4-Ethyl-1,2-dimethylbenzene: Quantitative Evidence Guide


Boiling Point vs. C8/C9 Alkylbenzenes

4-Ethyl-1,2-dimethylbenzene exhibits a boiling point of 189.5–190°C . This is significantly higher than the boiling points of structurally simpler alkylbenzenes: o-xylene (144.4°C), m-xylene (139.1°C), p-xylene (138.3°C), ethylbenzene (136.1°C), 1,2,3-trimethylbenzene (176.1°C), and 1,2,4-trimethylbenzene (169.3°C) [1]. The 46–54°C increase relative to C8 xylenes and 13–21°C increase relative to C9 trimethylbenzenes directly impacts volatility and distillation cut points.

Physical Chemistry Solvent Selection Distillation

LogP vs. C8/C9 Analogues

4-Ethyl-1,2-dimethylbenzene demonstrates higher calculated logP values than its C8 and C9 counterparts. Reported logP values range from 2.87 (Chem960) to 3.4 (Molaid) to 3.96 (ChemAxon) to 4.33 (ALOGPS) [1]. In contrast, o-xylene logP is approximately 3.14 , while 1,2,3-trimethylbenzene logP is 3.66 and 1,2,4-trimethylbenzene logP is 3.63 . The 0.2–1.2 unit increase in logP indicates enhanced partitioning into non-polar phases.

Partitioning Environmental Fate Bioavailability

Flash Point vs. o-Xylene

The flash point of 4-ethyl-1,2-dimethylbenzene is reported as 38°C (ChemicalBook, closed cup) to 52°C (TCI) to 61.5°C (ChemSpider, estimated) . o-Xylene exhibits a consistently lower flash point of 31–32°C . The 6–30°C higher flash point of the target compound places it in a different flammability classification bracket under GHS, affecting storage, ventilation, and electrical equipment requirements.

Safety Storage Handling

Density vs. Trimethylbenzenes

4-Ethyl-1,2-dimethylbenzene has a reported density of 0.867–0.88 g/cm³ at 20–25°C . 1,2,3-Trimethylbenzene exhibits a higher density of 0.894 g/cm³ at 20°C, while 1,2,4-trimethylbenzene density is 0.876 g/cm³ at 20°C [1]. The 1–3% lower density of 4-ethyl-1,2-dimethylbenzene compared to 1,2,3-trimethylbenzene influences weight-based formulations and buoyancy in multiphase systems.

Physical Property Formulation Solvent Selection

Carcinogenicity vs. α-Pinene

A specific toxicological differentiation is noted: 4-ethyl-1,2-dimethylbenzene has been reported to exhibit higher levels of carcinogenicity than α-pinene, a terpene comparator, based on comparative studies . While quantitative carcinogenicity data for this compound is limited (IARC classification unavailable [1]), this relative statement provides a directional safety consideration absent from simpler alkylbenzenes that may not have been evaluated against terpene benchmarks.

Toxicology Safety Risk Assessment

HPLC Retention Behavior

4-Ethyl-1,2-dimethylbenzene can be effectively separated using reverse-phase HPLC conditions with a Newcrom R1 column and acetonitrile/water mobile phase [1]. Based on its molecular weight (134.22 g/mol) and logP (2.87–4.33), its retention time on ODS columns would be expected to be longer than that of o-xylene (MW 106.17, logP 3.14) and shorter than or comparable to trimethylbenzenes (MW 120.19, logP ~3.6) [2]. This class-level inference is supported by the established correlation between alkylbenzene hydrophobicity and reversed-phase retention.

Chromatography Method Development Analytical Chemistry

4-Ethyl-1,2-dimethylbenzene Application Scenarios


Controlled Evaporation Solvent

Where process requirements demand slower evaporation than o-xylene or ethylbenzene but lower viscosity than heavier solvents, 4-ethyl-1,2-dimethylbenzene (bp 190°C) offers an intermediate volatility profile. This makes it suitable for coatings, printing inks, and rubber manufacturing where extended open-time or reduced solvent loss during application is critical. Its boiling point is 46–54°C above C8 xylenes , providing quantifiably different drying kinetics.

Naphthalene Synthesis Intermediate

4-Ethyl-1,2-dimethylbenzene serves as a precursor in the synthesis of naphthalene derivatives . Its specific substitution pattern (ethyl at para, methyls at ortho/meta) facilitates selective functionalization in electrophilic aromatic substitution reactions, differentiating it from alternative alkylbenzene feedstocks such as o-xylene or trimethylbenzenes, which would yield different regioisomeric products.

Analytical Standard for Chromatography

Due to its well-defined physicochemical properties and availability in high purity (≥99% by GC ), 4-ethyl-1,2-dimethylbenzene is used as a reference standard in GC, GC/MS, HPLC, and LC/MS analyses . Its distinct retention time, driven by its molecular weight (134.22 g/mol) and hydrophobicity (logP 2.87–4.33), allows it to serve as a calibration point or internal standard in complex hydrocarbon mixtures, particularly in petrochemical and environmental analyses.

Model Compound for SAR and Toxicology

The compound's higher logP values (up to 4.33) and reported higher carcinogenicity relative to α-pinene position it as a model compound for investigating the relationship between alkyl substitution pattern, lipophilicity, and biological activity. Researchers studying the environmental fate or toxicological profile of alkylbenzenes may select this compound to probe the effect of increased alkyl chain length and branching on bioaccumulation and metabolic activation.

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